molecular formula C20H19ClN4O3S B2609311 N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 898608-01-0

N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No.: B2609311
CAS No.: 898608-01-0
M. Wt: 430.91
InChI Key: SHVPVUBSBBWTHX-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a potent and selective chemical probe targeting the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound is of significant interest in neuroscience and oncology research due to the role of DYRK1A in neuronal development and cell cycle control. Its mechanism of action involves competitive inhibition at the ATP-binding site of DYRK1A, effectively modulating the phosphorylation of downstream substrates involved in signaling pathways. Research applications primarily focus on investigating the pathogenesis of Down syndrome-associated cognitive deficits, as DYRK1A is a key candidate gene on chromosome 21, and in exploring potential therapeutic strategies for neurodegenerative disorders like Alzheimer's and Parkinson's disease (source) . Furthermore, its inhibitory activity makes it a valuable tool for studying beta-cell proliferation in diabetes research and for probing the mechanisms of various cancers where DYRK1A activity is implicated. The compound is supplied with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity for critical research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-12-15(21)4-3-5-16(12)22-18(26)11-29-20-23-19(27)17(24-25-20)10-13-6-8-14(28-2)9-7-13/h3-9H,10-11H2,1-2H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVPVUBSBBWTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties and mechanisms of action.

  • Molecular Formula : C24H25ClN4O3S
  • Molecular Weight : 485.0 g/mol
  • CAS Number : 1110988-89-0

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Anticancer Activity

  • Mechanism of Action : The compound is thought to exert its effects through interaction with specific molecular targets, leading to modifications that disrupt normal cellular functions. This includes the inhibition of key enzymes involved in cancer cell proliferation and survival .
  • Cell Line Studies :
    • In vitro Testing : Studies have demonstrated that derivatives of triazine compounds similar to this one show significant growth inhibition in cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values ranging from 9 μM to 97 μM .
    • Cytotoxicity Profiles : The presence of substituents on the phenyl moiety appears to enhance anticancer activity, with specific modifications leading to increased efficacy .

Data Summary Table

Property Value
Molecular FormulaC24H25ClN4O3S
Molecular Weight485.0 g/mol
CAS Number1110988-89-0
Anticancer Cell LinesHCT-116, HeLa, MCF-7
IC50 Values9–97 μM

Case Studies and Research Findings

  • Study on Triazine Derivatives : A study reported that triazine derivatives exhibit strong anticancer activity due to their ability to induce apoptosis in cancer cells. The presence of electron-donating groups at specific positions on the phenyl ring significantly enhances this activity .
  • Comparative Analysis : Research comparing various thioacetamide derivatives indicated that those with complex substituents showed improved selectivity and potency against cancer cell lines compared to simpler analogs .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibit potential as anticancer agents. The compound functions as a protein tyrosine kinase inhibitor, which is crucial in the signaling pathways of cancer cells. Inhibition of these pathways can lead to reduced proliferation and increased apoptosis (programmed cell death) in tumor cells .

Case Study: Src Kinase Inhibition
A study highlighted that similar compounds act as Src kinase inhibitors, which are implicated in various cancers. The inhibition of Src kinase can disrupt cancer cell signaling and enhance the effectiveness of other therapeutic agents .

2. Immunomodulatory Effects

The compound has been explored for its immunomodulatory properties. It has shown promise in modulating immune responses, which could be beneficial in treating autoimmune diseases and enhancing the efficacy of vaccines .

Agricultural Applications

1. Pesticidal Properties

Compounds with structural similarities to this compound have been investigated for their pesticidal properties. Specifically, they exhibit herbicidal and insecticidal activities that could be harnessed for agricultural pest management .

Case Study: Herbicidal Activity
Research has demonstrated that certain triazine derivatives possess strong herbicidal activity against a range of weeds. The mechanism often involves disrupting photosynthesis or inhibiting specific metabolic pathways within the target organisms .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAnticancer therapyProtein tyrosine kinase inhibition
ImmunotherapyModulation of immune response
Agricultural SciencePest controlHerbicidal and insecticidal properties

Comparison with Similar Compounds

Substituent Variations on the Heterocyclic Core

The target compound’s triazine core distinguishes it from triazole-based analogues. For example:

  • N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (573943-64-3) : Replaces the triazine with a 1,2,4-triazole ring and introduces a pyridinyl substituent. The 4-ethyl group on the triazole may enhance lipophilicity compared to the 5-oxo-4,5-dihydrotriazin group in the target compound .
  • N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (476485-90-2) : Features a triazole ring with halogenated aryl substituents, likely increasing electrophilicity relative to the methoxybenzyl group in the target molecule .

Functional Group Modifications

  • 2-((4-Oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (477332-87-9): Substitutes the triazine with a quinazolinone ring, which may alter hydrogen-bonding capacity and metabolic stability .

Physicochemical and Pharmacological Properties (Theoretical Comparison)

Compound Core Structure Key Substituents Theoretical logP Potential Bioactivity
Target compound 1,2,4-Triazin-3-yl 4-Methoxybenzyl, 3-chloro-2-methylphenyl ~3.5 Kinase inhibition, antimicrobial
573943-64-3 1,2,4-Triazol-3-yl Pyridin-2-yl, 4-ethyl ~4.2 Anticancer, enzyme modulation
476483-99-5 1,2,4-Triazol-3-yl 4-Chlorophenyl, pyridin-4-yl ~4.8 Antiviral, anti-inflammatory
477332-87-9 Quinazolin-2-yl p-Tolyl, 2-(trifluoromethyl)phenyl ~5.1 Antiproliferative, kinase inhibition

Note: logP values estimated via fragment-based methods; bioactivity inferred from structural analogues.

Methodological Overlaps in Structural Characterization

Crystallographic analysis of such compounds often employs the SHELX software suite (e.g., SHELXL for refinement), as noted in . This methodology ensures precise determination of bond angles and torsional conformations, critical for comparing steric effects of substituents like the 4-methoxybenzyl group versus bulkier aryl moieties in analogues .

Q & A

Q. Advanced

  • Core Modifications : Introduce substituents (e.g., 4-fluorobenzyl vs. 4-methoxybenzyl) to assess steric/electronic effects on target binding .
  • Pharmacophore Mapping : Use docking studies to identify key interactions (e.g., triazine-thio moiety with enzyme active sites) .
  • In Vivo Validation : Test hypoglycemic activity in diabetic rodent models, monitoring blood glucose (e.g., 50–100 mg/kg doses) .

How can flow chemistry improve synthesis scalability and reproducibility?

Advanced
Flow systems address batch inconsistencies by:

  • Precise Temperature Control : Maintain exothermic reactions (e.g., chloroacetyl chloride addition) at ≤10°C .
  • Residence Time Optimization : Adjust flow rates to maximize intermediate stability (e.g., 5–10 min for triazine-thio formation) .
  • In-Line Analytics : Integrate UV detectors to monitor intermediates in real-time .

What purification challenges arise, and how are they resolved?

Q. Advanced

  • Byproduct Formation : Hydrated intermediates (e.g., oxadiazole byproducts) are removed via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) .
  • Recrystallization Solvents : Use ethanol-DMF (1:1) for high-melting-point compounds (>200°C) .
  • HPLC-Prep : Resolve diastereomers using C18 columns (acetonitrile:water 60:40) .

How can computational tools predict metabolic stability or toxicity?

Q. Advanced

  • ADMET Prediction : Software like SwissADME estimates hepatic extraction ratios (e.g., >0.7 suggests first-pass metabolism) .
  • CYP450 Inhibition Assays : Test interactions using human liver microsomes (e.g., CYP3A4 IC₅₀ >10 μM indicates low risk) .
  • Metabolite ID : LC-MS/MS identifies oxidation products (e.g., sulfoxide at m/z +16) .

What mechanistic insights exist for its hypoglycemic activity?

Advanced
Analogous compounds act via PPAR-γ agonism (EC₅₀ ~1–5 μM) or α-glucosidase inhibition (IC₅₀ ~20–50 μM) . Key steps:

  • Enzyme Assays : Measure PPAR-γ transactivation in HepG2 cells using luciferase reporters .
  • Gene Expression : qPCR quantifies GLUT4 upregulation in adipocytes .

How can researchers address stability issues during long-term storage?

Q. Advanced

  • Lyophilization : Stabilize hygroscopic compounds (e.g., 2% mannitol as cryoprotectant) .
  • Degradation Studies : Accelerated testing (40°C/75% RH for 6 months) identifies oxidation-prone sites (e.g., sulfur atoms) .
  • Protective Packaging : Store under argon in amber vials at –20°C to prevent photodegradation .

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